molecular formula C25H22N2O3S2 B2593927 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 890818-94-7

3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2593927
CAS No.: 890818-94-7
M. Wt: 462.58
InChI Key: FTWIKDLOCRAHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and methylbenzoyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the N2-(2-methylphenyl) group under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions may target the carbonyl group in the methylbenzoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of thiophene compounds have shown potential as bioactive molecules. They can be investigated for their interactions with biological targets such as enzymes or receptors.

Medicine

Medicinal chemistry explores the potential of thiophene derivatives as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, thiophene compounds are used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,4-diamine derivatives: These compounds share the thiophene core and amine functionalities.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group exhibit similar chemical reactivity.

    Methylbenzoyl derivatives: These compounds contain the methylbenzoyl moiety, contributing to their chemical properties.

Uniqueness

What sets 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties. This uniqueness can be leveraged in designing new materials or developing novel therapeutic agents.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S2/c1-16-12-14-18(15-13-16)22(28)23-21(26)24(32(29,30)19-9-4-3-5-10-19)25(31-23)27-20-11-7-6-8-17(20)2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIKDLOCRAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.